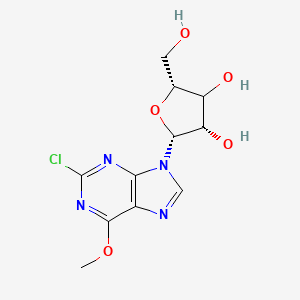
Chlorpheniramine-d4 Maleate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorpheniramine-d4 (maleate) is a deuterated form of chlorpheniramine maleate, a first-generation antihistamine commonly used to relieve symptoms of allergy, hay fever, and the common cold. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of chlorpheniramine due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chlorpheniramine-d4 (maleate) involves several steps:
Starting Materials:
p-chlorobenzonitrile and 2-bromopyridine are used as the primary raw materials.Intermediate Formation: These materials react under the action of sodium amide to form an intermediate.
Further Reaction: N,N-dimethyl chloroethane hydrochloride is added to the reaction mixture to generate another intermediate.
Final Product Formation: This intermediate undergoes a reaction with a strong alkali to form chlorpheniramine, which is then reacted with maleic acid to produce chlorpheniramine maleate.
Industrial Production Methods
The industrial production of chlorpheniramine-d4 (maleate) follows a similar synthetic route but is optimized for large-scale production. The process involves continuous feeding of materials and salifying the intermediate using the acid-base properties of the structure. This method ensures high purity (over 99%) and an overall weight yield of about 160% .
Chemical Reactions Analysis
Types of Reactions
Chlorpheniramine-d4 (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Common in the presence of nucleophiles, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of chlorpheniramine, which are often studied for their pharmacological properties .
Scientific Research Applications
Chlorpheniramine-d4 (maleate) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of chlorpheniramine.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference standard in the development of new antihistamines.
Analytical Chemistry: Employed in various analytical techniques like LC/MS and GC/MS for quantitation
Mechanism of Action
Chlorpheniramine-d4 (maleate) exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. The compound competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but more sedative effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects.
Loratadine: Another second-generation antihistamine known for its non-sedative properties
Uniqueness
Chlorpheniramine-d4 (maleate) is unique due to its deuterated form, which makes it particularly useful in scientific research for studying the pharmacokinetics and metabolism of chlorpheniramine. Its stable isotope labeling provides more accurate and reliable data in various analytical applications .
Properties
Molecular Formula |
C20H23ClN2O4 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i10D2,12D2; |
InChI Key |
DBAKFASWICGISY-KUHGFLGISA-N |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])N(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)









